3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride
Overview
Description
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is a chemical compound with the molecular formula C7H16ClNO2. It is a derivative of propanoic acid, featuring a dimethylamino group and a dimethyl substitution on the second carbon atom. This compound is often used in various chemical and biological research applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride typically involves the reaction of dimethylamine with a suitable precursor, such as 2,2-dimethylpropanoic acid. The reaction is carried out in the presence of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors. These methods allow for better control over reaction conditions and higher yields. The product is usually purified by recrystallization from solvents like methanol or ethanol .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the dimethylamino group to a primary amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted propanoic acid derivatives.
Scientific Research Applications
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of amides and esters.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the activity of target molecules. The compound can also act as a nucleophile in various biochemical reactions, facilitating the formation of covalent bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-(Dimethylamino)propanoic acid hydrochloride
- N,N-Dimethyl-beta-alanine hydrochloride
Uniqueness
3-(Dimethylamino)-2,2-dimethylpropanoic acid hydrochloride is unique due to the presence of two methyl groups on the second carbon atom, which imparts steric hindrance and influences its reactivity. This structural feature distinguishes it from other similar compounds and can affect its interaction with biological targets and its behavior in chemical reactions .
Properties
IUPAC Name |
3-(dimethylamino)-2,2-dimethylpropanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO2.ClH/c1-7(2,6(9)10)5-8(3)4;/h5H2,1-4H3,(H,9,10);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RCNFIANLWQMDQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN(C)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1615-10-7 | |
Record name | 3-(dimethylamino)-2,2-dimethylpropanoic acid hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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